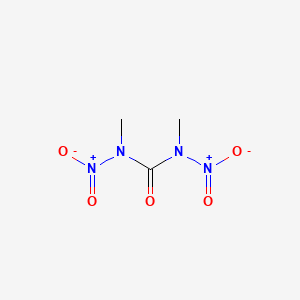
Pyridinium, 1-hexadecyl-, nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-hexadecyl-, nitrate: is a quaternary ammonium compound, specifically a pyridinium salt, where the pyridinium ion is substituted with a hexadecyl (C16) chain and paired with a nitrate anion. This compound is known for its surfactant properties and is used in various applications, including disinfection and as a phase transfer catalyst.
準備方法
Synthetic Routes and Reaction Conditions:
Quaternization Reaction: The primary method for synthesizing pyridinium salts involves the quaternization of pyridine. For Pyridinium, 1-hexadecyl-, nitrate, pyridine is reacted with 1-bromohexadecane in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete quaternization, resulting in the formation of 1-hexadecylpyridinium bromide.
Ion Exchange: The bromide ion in 1-hexadecylpyridinium bromide is then exchanged with a nitrate ion using a nitrate salt, such as silver nitrate, in an aqueous medium. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. the hexadecyl chain provides some steric hindrance, making oxidation less favorable.
Reduction: Reduction of pyridinium salts is less common but can occur under specific conditions, such as using strong reducing agents like lithium aluminum hydride.
Substitution: The most common reactions involve nucleophilic substitution at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridinium compounds.
Substitution: N-substituted pyridinium salts.
科学的研究の応用
Chemistry:
Surfactant: Its surfactant properties make it useful in micellar catalysis and as an emulsifying agent.
Biology and Medicine:
Antimicrobial Agent: It has been studied for its antimicrobial properties, particularly against bacteria and viruses. .
Drug Delivery: Its ability to form micelles can be exploited for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
Industry:
Disinfectants: Used in formulations for disinfectants and sanitizers due to its antimicrobial properties.
Cosmetics: Incorporated into cosmetic products for its surfactant and emulsifying properties.
作用機序
Antimicrobial Action: The antimicrobial activity of Pyridinium, 1-hexadecyl-, nitrate is primarily due to its ability to disrupt microbial cell membranes. The long hydrophobic hexadecyl chain interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis .
Molecular Targets and Pathways:
Cell Membrane: The primary target is the microbial cell membrane, where the compound integrates and disrupts the lipid bilayer.
Enzymatic Inhibition: It may also inhibit certain enzymes by interacting with their active sites, although this is less well-documented.
類似化合物との比較
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but paired with a chloride ion.
Benzalkonium Chloride: A widely used disinfectant and antiseptic with a similar mechanism of action but different alkyl chain lengths.
Hexadecyltrimethylammonium Bromide: A quaternary ammonium compound with a similar hexadecyl chain but different head group structure.
Uniqueness: Pyridinium, 1-hexadecyl-, nitrate is unique due to its specific combination of a pyridinium head group and a nitrate counterion, which may confer distinct solubility and reactivity properties compared to other quaternary ammonium compounds .
特性
CAS番号 |
24152-81-6 |
|---|---|
分子式 |
C21H38N2O3 |
分子量 |
366.5 g/mol |
IUPAC名 |
1-hexadecylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C21H38N.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1(3)4/h15,17-18,20-21H,2-14,16,19H2,1H3;/q+1;-1 |
InChIキー |
YEWPDIZLCJOWNI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


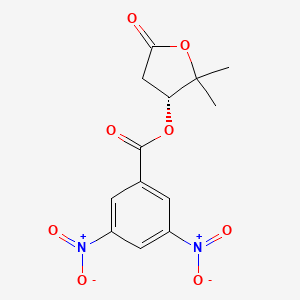




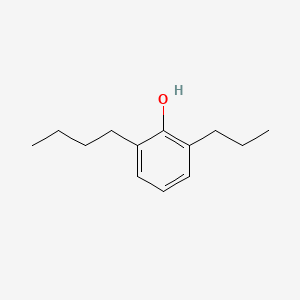
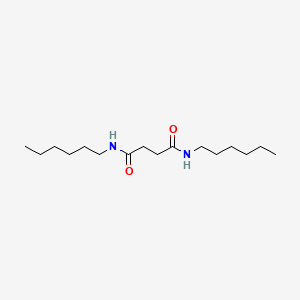
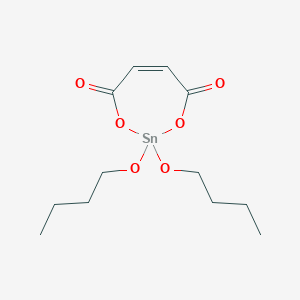
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)




